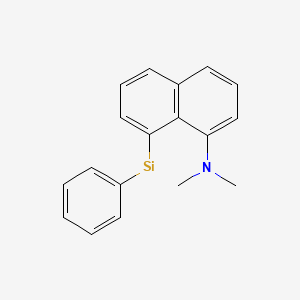![molecular formula C37H53NO3 B14291384 3',3'-Dimethyl-1'-octadecyl-1',3'-dihydrospiro[1-benzopyran-2,2'-indole]-8-carboxylic acid CAS No. 124591-85-1](/img/structure/B14291384.png)
3',3'-Dimethyl-1'-octadecyl-1',3'-dihydrospiro[1-benzopyran-2,2'-indole]-8-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’,3’-Dimethyl-1’-octadecyl-1’,3’-dihydrospiro[1-benzopyran-2,2’-indole]-8-carboxylic acid is a complex organic compound known for its unique structural features and diverse applications This compound belongs to the class of spiro compounds, characterized by a spiro linkage between two cyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’,3’-Dimethyl-1’-octadecyl-1’,3’-dihydrospiro[1-benzopyran-2,2’-indole]-8-carboxylic acid typically involves multiple steps, starting from readily available precursors. A common synthetic route includes:
Formation of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Spiro Linkage Formation: The spiro linkage is formed by reacting the indole derivative with a benzopyran precursor. This step often requires a Lewis acid catalyst to facilitate the cyclization process.
Functional Group Introduction: The carboxylic acid group is introduced through oxidation reactions, often using strong oxidizing agents like potassium permanganate or chromium trioxide.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to enhance yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to scale up the production while maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
3’,3’-Dimethyl-1’-octadecyl-1’,3’-dihydrospiro[1-benzopyran-2,2’-indole]-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups like halides or amines.
Scientific Research Applications
3’,3’-Dimethyl-1’-octadecyl-1’,3’-dihydrospiro[1-benzopyran-2,2’-indole]-8-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 3’,3’-Dimethyl-1’-octadecyl-1’,3’-dihydrospiro[1-benzopyran-2,2’-indole]-8-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, its interaction with DNA or proteins can influence cellular processes like replication or signal transduction.
Comparison with Similar Compounds
Similar Compounds
1,3-Dihydro-1,3,3-trimethyl-6-nitrospiro[2H-1-benzopyran-2,2’-indole]: Similar spiro structure but with different substituents.
1,1’-Di-n-octadecyl-3,3,3’,3’-tetramethylindocarbocyanine perchlorate: Another spiro compound with distinct functional groups.
Uniqueness
3’,3’-Dimethyl-1’-octadecyl-1’,3’-dihydrospiro[1-benzopyran-2,2’-indole]-8-carboxylic acid stands out due to its specific combination of benzopyran and indole moieties, along with the long octadecyl chain. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
124591-85-1 |
|---|---|
Molecular Formula |
C37H53NO3 |
Molecular Weight |
559.8 g/mol |
IUPAC Name |
3',3'-dimethyl-1'-octadecylspiro[chromene-2,2'-indole]-8-carboxylic acid |
InChI |
InChI=1S/C37H53NO3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-29-38-33-26-20-19-25-32(33)36(2,3)37(38)28-27-30-23-22-24-31(35(39)40)34(30)41-37/h19-20,22-28H,4-18,21,29H2,1-3H3,(H,39,40) |
InChI Key |
UZZDXYDHLHESFQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCN1C2=CC=CC=C2C(C13C=CC4=C(O3)C(=CC=C4)C(=O)O)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-Isothiocyanatophenyl)-4-pentylbicyclo[2.2.2]octane](/img/structure/B14291307.png)


![Benzoic acid, 2-[(5-bromo-2-thiazolyl)azo]-5-(dimethylamino)-](/img/structure/B14291322.png)








![3-[2-(2,4,4,6,6,8,8-Heptamethyl-1,3,5,7,2,4,6,8-tetroxatetrasilocan-2-yl)ethyl]-7-oxabicyclo[4.1.0]heptane](/img/structure/B14291385.png)
![2-[(3,4-Dimethylphenyl)carbamoyl]pyridine-3-carboxylic acid](/img/structure/B14291393.png)
